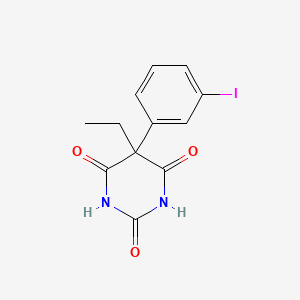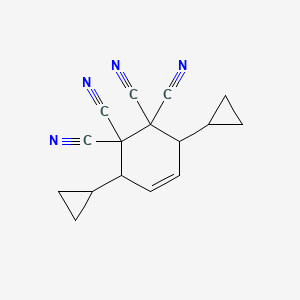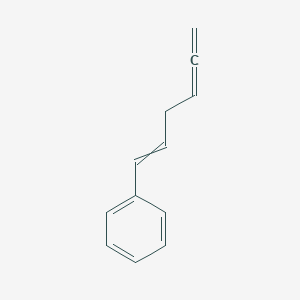![molecular formula C10H16O B14386725 (1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one CAS No. 90025-58-4](/img/structure/B14386725.png)
(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of bicyclic ketones and to develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets. The rigid bicyclic structure can influence its binding affinity and specificity towards enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: Another bicyclic ketone with a similar structure but different functional groups.
Borneol: A bicyclic alcohol that shares some structural similarities with (1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the dimethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural modifications on chemical and biological properties.
Propiedades
Número CAS |
90025-58-4 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1S)-4,4-dimethylbicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-9(11)7-3-4-8(10)5-7/h7-8H,3-6H2,1-2H3/t7-,8?/m0/s1 |
Clave InChI |
CUHBLBRSGYCTMT-JAMMHHFISA-N |
SMILES isomérico |
CC1(CC(=O)[C@H]2CCC1C2)C |
SMILES canónico |
CC1(CC(=O)C2CCC1C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


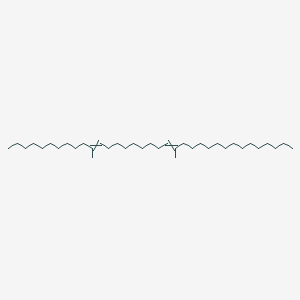
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)

![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
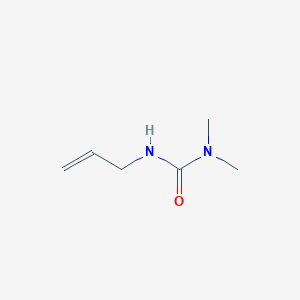

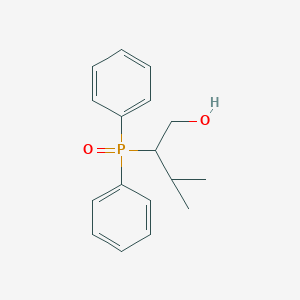

![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
